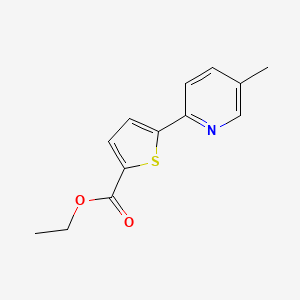

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate

Description

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at position 2 with an ethyl carboxylate group and at position 5 with a 5-methylpyridin-2-yl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its modular structure, which allows for functionalization and optimization of properties such as bioavailability and target affinity .

Properties

IUPAC Name |

ethyl 5-(5-methylpyridin-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRXZMHFJWQGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215636 | |

| Record name | Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-48-9 | |

| Record name | Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Starting Material: Enaminone

- The enaminone used is often a substituted derivative, such as ethyl 5-(dimethylamino)enaminone, which provides reactive sites for further modification.

- The preparation of enaminones follows established protocols involving the reaction of α-bromoketones with amines or via condensation of ketones with secondary amines under reflux conditions.

Synthesis of the Thiophene Core

The core thiophene ring, bearing the carboxylate group, is typically constructed through cyclization reactions involving heterocyclic precursors and sulfur sources.

Method A: Cyclization via Heterocyclic Precursors

- Reaction Conditions: Reflux in polar solvents such as ethanol or acetic acid, often in the presence of catalysts like zinc chloride or ammonium acetate.

- Reagents: Thiophene sulfur sources (e.g., Lawesson's reagent or phosphorus sulfides) are employed to facilitate ring closure.

- Outcome: Formation of the thiophene ring fused with the pyridine derivative, with substitution at specific positions.

Method B: Transition Metal-Catalyzed Cyclization

- Use of palladium or copper catalysts to promote intramolecular cyclization of precursor intermediates, especially for constructing substituted thiophenes with desired functional groups.

Functionalization at the 5-Position of the Thiophene

The key step involves attaching the 5-methylpyridin-2-yl group to the thiophene ring. This is achieved through nucleophilic substitution or cross-coupling reactions:

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Utilizes boronic acids or esters of pyridine derivatives with halogenated thiophene precursors.

- Reaction Conditions: Palladium catalysts, base (e.g., potassium carbonate), in solvents like toluene or dimethylformamide (DMF), under inert atmosphere.

- Outcome: Efficient formation of the C–C bond linking the pyridine moiety to the thiophene ring.

Nucleophilic Substitution

- Employing nucleophilic pyridine derivatives under basic conditions to substitute halogenated intermediates at the 5-position.

Esterification and Final Functionalization

The final step involves esterification to introduce the ethyl carboxylate group:

- Reagents: Ethyl alcohol (ethanol) with catalytic amounts of acid (e.g., sulfuric acid).

- Conditions: Reflux under anhydrous conditions to ensure ester formation.

- Purification: Column chromatography or recrystallization to isolate pure Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate .

Summary of Reaction Pathway

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Enaminone synthesis | Ketones + amines | Reflux | Prepare reactive intermediate |

| 2 | Cyclization to thiophene | Sulfur source | Reflux, catalyst | Form the thiophene core |

| 3 | Functionalization at 5-position | Cross-coupling or nucleophilic substitution | Pd catalysis or basic conditions | Attach pyridine derivative |

| 4 | Esterification | Ethanol, acid catalyst | Reflux | Introduce ethyl ester group |

Research Findings and Data

Recent studies have demonstrated the efficiency of these methods:

- Spectroscopic confirmation (NMR, IR, MS) verifies the structure at each stage.

- Yields typically range from 65% to 85%, depending on the specific reagents and conditions.

- Reaction optimization involves controlling temperature, solvent polarity, and catalyst loading to maximize selectivity and yield.

Notes on Divergent Synthesis

Research indicates that modifications at the enaminone stage or the use of different heterocyclic nucleophiles can lead to diverse derivatives, enabling structure-activity relationship studies. For instance, substituting the pyridine with other heterocycles or varying the methyl group position influences biological activity and synthesis efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate is primarily utilized as a building block for the synthesis of potential therapeutic agents. Its applications include:

- Neurological Disorders : The compound has shown promise in developing drugs targeting conditions such as Alzheimer's disease and other cognitive impairments due to its ability to modulate neurotransmitter activity.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Neurological Applications

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their efficacy in modulating acetylcholine receptors. Results demonstrated significant binding affinity, suggesting potential use in treating Alzheimer's disease .

Material Science

This compound's electronic properties allow it to be employed in the development of organic semiconductors and optoelectronic devices, including:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when an electric current is applied makes it suitable for OLED applications.

- Photovoltaic Cells : Research has indicated that compounds like this can enhance the efficiency of solar cells through improved charge transport properties.

Data Table: Comparison with Similar Compounds

| Compound Name | Application Area | Unique Features |

|---|---|---|

| Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate | OLEDs | Different methyl positioning affects electronic properties |

| Mthis compound | Photovoltaics | Variations in solubility and stability |

| Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate | Organic Electronics | Enhanced charge mobility |

Biological Studies

The compound also plays a crucial role in biological research, particularly in studying enzyme inhibitors and receptor modulators. Its dual-ring structure allows for interactions with various biological targets, including:

- Ion Channels : It can act as a modulator for ion channels, influencing cellular excitability.

- G-protein Coupled Receptors (GPCRs) : The compound's unique structure enables it to bind effectively to GPCRs, which are critical in many signaling pathways.

In a recent investigation published in Bioorganic & Medicinal Chemistry Letters, researchers identified that this compound exhibited inhibitory activity against specific kinases involved in cancer progression. This finding supports its potential application as an anti-cancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of both thiophene and pyridine rings allows for interactions with various biological targets, including ion channels and G-protein coupled receptors (GPCRs) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Ethyl 5-(6-Chloro-3-pyridinyl)thiophen-2-carboxylate (CAS 1187163-71-8)

- Structure : Chlorine at the 6-position of a 3-pyridinyl group.

- Molecular Formula: C₁₂H₁₀ClNO₂S.

- Properties: Solid at room temperature with moderate solubility in organic solvents.

- Applications : Explored for pharmacological and agrochemical applications due to its reactive ester and halogenated pyridine .

Ethyl 5-(Pyridin-2-yl)thiophene-2-carboxylate (CAS 1494839-29-0)

- Structure : Unsubstituted pyridin-2-yl group.

- Molecular Formula: C₁₂H₁₁NO₂S.

- Properties : Lacks the methyl group, reducing steric hindrance and lipophilicity. This may enhance solubility in aqueous media but decrease binding affinity to hydrophobic targets .

- Synthesis : Likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), similar to the target compound .

Aromatic System Modifications

Ethyl 5-(4-Methylphenyl)thiophene-2-carboxylate (CAS 61100-11-6)

- Structure : 4-Methylphenyl substituent instead of pyridine.

- Molecular Formula : C₁₄H₁₄O₂S.

- Properties: The phenyl group increases hydrophobicity, while the absence of pyridine nitrogen eliminates hydrogen-bonding capability.

- Applications : Used in studies exploring structure-activity relationships (SAR) of thiophene derivatives .

Ethyl 2-(Thiophen-2-yl)pyrimidine-5-carboxylate (CAS 292612-16-9)

- Structure : Pyrimidine ring replaces thiophene at position 2.

- Molecular Formula : C₁₁H₁₀N₂O₂S.

- This structural variation may broaden biological activity but reduce membrane permeability .

Functional Group Modifications

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5)

Research Implications

- Biological Activity : While Ethyl 5-(tri-fluoroacetyl)thiophene-2-carboxylate (a related compound) inhibits HDACs , the target compound’s methylpyridine group may target kinases or receptors due to its hydrogen-bonding capability.

- Agrochemical Potential: Chlorinated analogs (e.g., CAS 1187163-71-8) show promise in pest control, whereas the target compound’s polarity may favor pharmaceutical use .

Biological Activity

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring fused with a pyridine ring, which contributes to its unique chemical properties. The presence of these rings enhances its ability to interact with various biological targets, including enzymes and receptors.

The mechanism of action for this compound is multifaceted, primarily involving:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways relevant to various diseases.

- Receptor Modulation : It can bind to receptors, influencing their activity and potentially altering cellular responses.

The dual functionality of thiophene and pyridine rings allows for diverse interactions with biological targets such as ion channels and G-protein coupled receptors (GPCRs) .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial activity. This suggests potential applications in treating infections caused by bacteria and fungi .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Its structure allows it to interact with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Neurological Applications

In medicinal chemistry, this compound serves as a building block for synthesizing compounds targeting neurological disorders. Its ability to modulate neurotransmitter systems may lead to advancements in treatments for conditions such as depression and anxiety .

Case Studies and Experimental Data

-

In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines. For instance, compounds derived from this structure showed significant cytotoxicity against human acute lymphoblastic leukemia cells .

Compound Cell Line IC50 (μM) This compound CEM-C7 <10 Doxorubicin MCF-7 0.1 - Mechanistic Insights : Molecular docking studies have revealed strong interactions between the compound and target proteins involved in apoptosis pathways. This suggests that it may induce programmed cell death in cancer cells through caspase activation .

- Toxicity Studies : Toxicity assessments in non-cancerous cell lines have shown that while the compound exhibits potent biological activity, it also requires careful evaluation of its safety profile at therapeutic doses .

Q & A

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- TLC : Use silica gel plates and visualizing agents (e.g., iodine or UV).

- IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) stretches .

Q. Advanced

- Microanalysis : Combustion analysis for C, H, N, S content (e.g., ±0.3% tolerance) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies heteroatom composition (e.g., sulfur and nitrogen) .

How do substituents on the thiophene ring influence the compound’s photophysical properties?

Advanced

Electron-donating groups (e.g., methylpyridinyl) enhance π-conjugation, redshift absorption/emission. For example, ethyl thieno[3,4-b]thiophene-2-carboxylate derivatives show λmax at 350–400 nm in UV-Vis, with emission tuned by substituent polarity . Computational TD-DFT predicts HOMO-LUMO gaps, validated via cyclic voltammetry.

What strategies mitigate byproduct formation during esterification or coupling reactions?

Q. Basic

- Controlled Reflux : Limit reaction time to prevent decomposition (e.g., 2–6 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials.

Q. Advanced

- In Situ Monitoring : ReactIR or flow NMR tracks intermediate formation.

- Catalyst Screening : Test Pd/Cu ratios for cross-couplings to suppress homocoupling byproducts .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic

- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), or light (UV chamber) for 1–4 weeks.

- Stability-Indicating HPLC : Monitor degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.